4'-(2-Fluorophenoxy)acetophenone
Overview
Description
“4’-(2-Fluorophenoxy)acetophenone” is a chemical compound with the molecular formula C14H11FO2 . It has a molecular weight of 230.23 g/mol.
Synthesis Analysis
The synthesis of compounds similar to “4’-(2-Fluorophenoxy)acetophenone” has been reported in the literature. For instance, a series of 6,7-disubstitued-4-(2-fluorophenoxy)quinoline derivatives bearing α-acyloxycarboxamide moiety were designed and synthesized via Passerini reaction .
Molecular Structure Analysis
The molecular structure of “4’-(2-Fluorophenoxy)acetophenone” consists of a central carbon atom bonded to a phenyl group and a fluorophenoxy group .
Scientific Research Applications
Biological Baeyer–Villiger Oxidation
The biological Baeyer–Villiger oxidation process, applied to fluorinated acetophenones including 4'-(2-Fluorophenoxy)acetophenone, utilizes 19F nuclear magnetic resonance (NMR) for monitoring. This method characterizes the conversion of such compounds, revealing that whole cells of Pseudomonas fluorescens ACB and purified 4′-hydroxyacetophenone monooxygenase (HAPMO) can convert these substrates into valuable synthons for the production of industrially relevant chemicals, without accumulating fluorophenyl acetates (Moonen, Rietjens, & van Berkel, 2001).
Green Acylation Method
A green acylation method of resorcinol with acetic acid demonstrates the utility of 4'-(2-Fluorophenoxy)acetophenone derivatives in synthesizing 2',4'-dihydroxyacetophenone, a significant intermediate for commercial applications. This approach emphasizes the use of non-polluting and reusable catalysts, aligning with principles of green chemistry and providing a sustainable alternative for synthesizing acetophenone derivatives (Yadav & Joshi, 2002).
Antimycobacterial Activity
Novel derivatives of 4'-(2-Fluorophenoxy)acetophenone, particularly 4-[5-(4-Fluorophenyl)-1-phenyl-4,5-dihydro-1H-3-pyrazolyl]-2-methylphenol, have shown promising antimycobacterial activities against isoniazid-resistant Mycobacterium tuberculosis. This highlights the potential therapeutic applications of these compounds in treating tuberculosis, especially drug-resistant strains (Ali & Yar, 2007).
Isolation and Purification Techniques
High-speed counter-current chromatography (HSCCC) has been effectively used to isolate and purify 4'-(2-Fluorophenoxy)acetophenone derivatives from the Chinese medicinal plant Cynanchum bungei Decne. This method provides a rapid and efficient means to obtain high-purity compounds for further pharmaceutical and chemical studies (Liu et al., 2008).
C-H Activation in Organic Synthesis
The interaction of 4'-(2-Fluorophenoxy)acetophenone with a trihydride-stannyl-osmium(IV) complex demonstrates the potential of C-H activation in organic synthesis. This reaction pathway offers a novel approach to modifying the chemical structure of fluorinated aromatic ketones, providing insights into the development of new synthetic methodologies (Esteruelas et al., 2003).
Future Directions
The future directions of “4’-(2-Fluorophenoxy)acetophenone” could involve further exploration of its potential biological activities. For instance, a series of 6,7-disubstitued-4-(2-fluorophenoxy)quinoline derivatives bearing α-acyloxycarboxamide moiety were evaluated for their in vitro biological activities against c-Met kinase and five selected cancer cell lines . This suggests potential applications in the field of anticancer drug discovery.
properties
IUPAC Name |
1-[4-(2-fluorophenoxy)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-10(16)11-6-8-12(9-7-11)17-14-5-3-2-4-13(14)15/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTIXDASSQPMGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374633 | |
Record name | 4'-(2-Fluorophenoxy)acetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-(2-Fluorophenoxy)acetophenone | |
CAS RN |
58775-91-0 | |
Record name | 4'-(2-Fluorophenoxy)acetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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